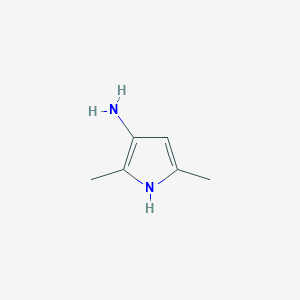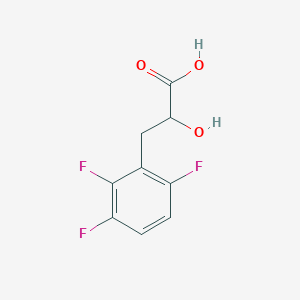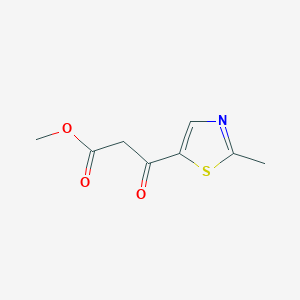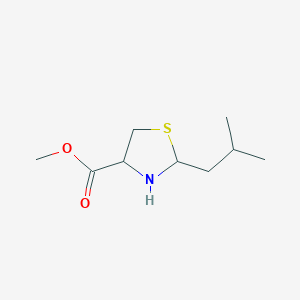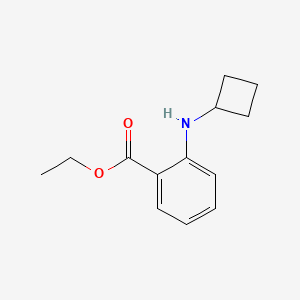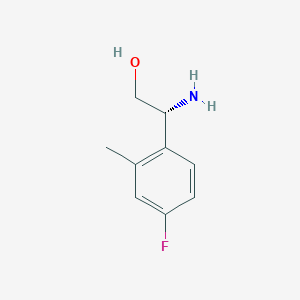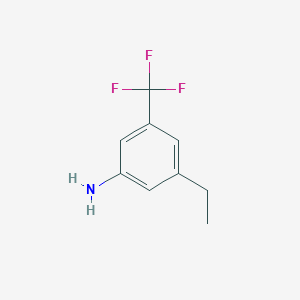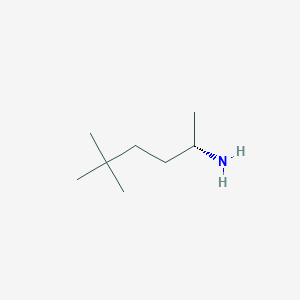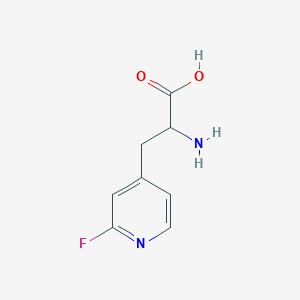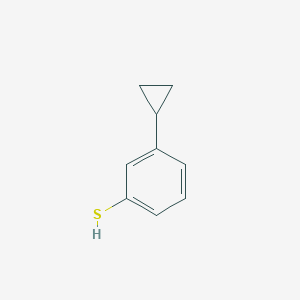
3-Cyclopropylbenzene-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropylbenzene-1-thiol is an organic compound with the molecular formula C9H10S. It consists of a benzene ring substituted with a cyclopropyl group and a thiol group (-SH) at the 1-position. The presence of the cyclopropyl group introduces strain into the molecule, which can influence its reactivity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Cyclopropylbenzene-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution of a cyclopropylbenzene derivative with a sulfur nucleophile. For example, the reaction of cyclopropylbenzene with thiourea followed by hydrolysis can yield this compound . Another method involves the direct thiolation of cyclopropylbenzene using reagents such as hydrogen sulfide or sodium hydrosulfide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale thiolation reactions using optimized conditions to maximize yield and purity. The choice of solvent, temperature, and reaction time are critical factors in ensuring efficient production. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropylbenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as iodine or bromine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like zinc and acid.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Iodine (I2) or bromine (Br2) in an organic solvent.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Thiourea or sodium hydrosulfide (NaSH) in an appropriate solvent.
Major Products Formed
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Thioethers (R-S-R’) and other sulfur-containing derivatives.
Applications De Recherche Scientifique
3-Cyclopropylbenzene-1-thiol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-cyclopropylbenzene-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in biological systems, where thiols and disulfides play a role in maintaining redox balance and protein structure . The cyclopropyl group may also influence the reactivity and binding interactions of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-butanethiol: Another thiol with a strong odor, commonly found in skunk scent.
2-Butene-1-thiol: A volatile thiol used as a warning agent in natural gas.
Cyclopropylbenzene: Similar structure but lacks the thiol group, affecting its reactivity and applications.
Uniqueness
3-Cyclopropylbenzene-1-thiol is unique due to the combination of the strained cyclopropyl group and the reactive thiol group.
Propriétés
Formule moléculaire |
C9H10S |
|---|---|
Poids moléculaire |
150.24 g/mol |
Nom IUPAC |
3-cyclopropylbenzenethiol |
InChI |
InChI=1S/C9H10S/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7,10H,4-5H2 |
Clé InChI |
SQMVGNMTJXKXCY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=CC=C2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13578161.png)

